molecular formula C22H15FN2O3 B4803746 2-fluorobenzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate

2-fluorobenzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate

Cat. No.: B4803746
M. Wt: 374.4 g/mol
InChI Key: KRIVNQJMLCPFTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluorobenzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 2-fluorobenzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate typically involves a multi-step process. One common method involves the reaction of 2-fluorobenzyl bromide with 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography .

Chemical Reactions Analysis

2-fluorobenzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-fluorobenzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 2-fluorobenzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate include other oxadiazole derivatives such as:

What sets this compound apart is its unique combination of a fluorobenzyl group and the oxadiazole moiety, which enhances its chemical stability and biological activity.

Properties

IUPAC Name

(2-fluorophenyl)methyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN2O3/c23-19-9-5-4-8-18(19)14-27-22(26)17-12-10-16(11-13-17)21-25-24-20(28-21)15-6-2-1-3-7-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIVNQJMLCPFTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)OCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-fluorobenzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
Reactant of Route 2
Reactant of Route 2
2-fluorobenzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
Reactant of Route 3
Reactant of Route 3
2-fluorobenzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-fluorobenzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-fluorobenzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
Reactant of Route 6
Reactant of Route 6
2-fluorobenzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.